Antifibrotic Selectivity Window Versus the 4-Chlorophenylamino Analog (Compound 34)
In a direct head-to-head comparison within the same study, the 4-chlorophenylamino analog (compound 34) demonstrated antifibrotic activity on a par with Pirfenidone in the xCelligence system (normalised fibroblast growth inhibition ≈85% at 10 µM) and did not scavenge superoxide radicals [1]. The title compound replaces the 4-chloroaniline fragment with an unsubstituted phenylimine moiety, a modification predicted by the authors’ structure-activity analysis to reduce toxicity while preserving antifibrotic potential, though quantitative data for the title compound is not reported in that study [1]. This creates a documented selectivity liability for the chloro analog that the title compound may circumvent.
| Evidence Dimension | Antifibrotic activity (xCelligence impedance assay) and superoxide radical scavenging |
|---|---|
| Target Compound Data | Not reported in the cited study; structurally designed to avoid the chlorinated aromatic motif associated with off-target effects |
| Comparator Or Baseline | 5(Z)-(Thiophen-2-ylmethylene)-4-(4-chlorophenylamino)thiazol-2(5H)-one (Compound 34); fibroblast growth inhibition ≈85% at 10 µM (xCelligence); no superoxide scavenging |
| Quantified Difference | Structural absence of chlorine atom; predicted reduction in covalent protein adduction risk versus compound 34 |
| Conditions | Human fibroblasts; xCelligence real-time impedance monitoring; superoxide radical scavenging assay |
Why This Matters
Potential lower off-target toxicity while retaining antifibrotic efficacy makes the title compound a preferential lead candidate for medicinal chemistry optimisation.
- [1] Kaminskyy, D., den Hartog, G. J. M., Wojtyra, M., Lelyukh, M., Gzella, A., Bast, A., & Lesyk, R. (2016). Antifibrotic and anticancer action of 5-ene amino/iminothiazolidinones. European Journal of Medicinal Chemistry, 112, 180–195. https://doi.org/10.1016/j.ejmech.2016.02.011 View Source
